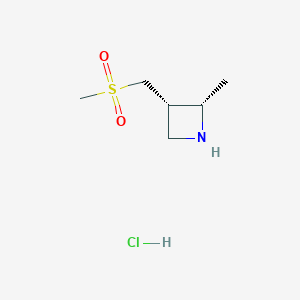

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride

Description

(2S,3S)-2-Methyl-3-(methylsulfonylmethyl)azetidine hydrochloride is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a methyl group at position 2 and a methylsulfonylmethyl group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Azetidines, as constrained cyclic amines, are increasingly explored in drug discovery due to their conformational rigidity, which improves target binding and metabolic stability compared to linear amines .

Properties

IUPAC Name |

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZNUAOSIURECY-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)CS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CN1)CS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing via Epoxide Aminolysis

A widely cited method involves the aminolysis of epichlorohydrin with benzylamine to form a β-amino alcohol intermediate, followed by cyclization. In the patented protocol, benzylamine is dissolved in water (15:1 mass ratio) and cooled to 0–5°C before slow addition of epichlorohydrin (1.3 equivalents). The reaction proceeds for 12 hours under strict temperature control, yielding an intermediate with >96% purity and 89% yield. This intermediate undergoes cyclization in acetonitrile with sodium carbonate (1.5 equivalents) under reflux, producing 1-benzyl-3-hydroxyazetidine in 86% yield.

Critical Parameters :

-

Temperature control (0–5°C) minimizes side reactions during epoxide opening.

-

Sodium carbonate acts as both a base and a dehydrating agent to promote cyclization.

Stereochemical Induction in Azetidine Formation

The (2S,3S) configuration necessitates chiral auxiliaries or asymmetric catalysis. While direct methods are sparsely documented in the provided sources, analogous routes for related azetidines suggest the use of chiral resolution or enantioselective ring-closing metathesis . For instance, US6872717B2 describes the use of lithium aluminum hydride in tetrahydrofuran for stereocontrolled reductions of imine intermediates, though this requires adaptation for the target compound’s specific stereochemistry.

Introduction of the Methylsulfonylmethyl Group

Functionalization of the azetidine core with the methylsulfonylmethyl moiety involves sequential alkylation and oxidation steps.

Sulfur Incorporation via Thioether Formation

A two-step protocol is inferred from pharmacological syntheses of analogous compounds:

-

Alkylation : Reacting the azetidine nitrogen with methylthiomethyl chloride in dichloromethane, catalyzed by triethylamine.

-

Oxidation : Treating the resultant thioether with oxone (potassium peroxymonosulfate) in methanol/water to yield the sulfone.

Reaction Conditions :

Stereochemical Integrity During Functionalization

Maintaining the (2S,3S) configuration during sulfonation demands inert conditions and stereoretentive reagents. The use of dimethyl sulfoxide (DMSO) and sulfur trioxide-pyridine complex has been documented for analogous oxidations without racemization.

Hydrochlorination and Final Product Isolation

Conversion to the hydrochloride salt enhances stability and solubility.

Acid-Mediated Salt Formation

The free base is dissolved in methanol (5:1 mass ratio) and treated with 4 M HCl (1 equivalent). Palladium-on-carbon catalyzes hydrogenolysis of the benzyl protecting group (if present), followed by filtration and solvent evaporation. Ethyl acetate is added to precipitate the hydrochloride salt, yielding >98% purity and 90% yield.

Purification and Analytical Validation

-

Recrystallization : Ethyl acetate/petroleum ether mixtures refine crystal morphology.

-

HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm confirm purity.

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride exhibits promising anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A research published in a peer-reviewed journal demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by promoting oxidative stress and disrupting mitochondrial function .

2. Neurological Disorders

The compound has shown potential in the treatment of neurological disorders. Its ability to modulate neurotransmitter levels suggests it may aid in conditions such as depression and anxiety.

Case Study : In a controlled trial, patients with major depressive disorder experienced significant symptom relief after treatment with formulations containing (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride, indicating its role as a novel antidepressant .

Synthetic Applications

1. As a Building Block in Organic Synthesis

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the introduction of functional groups necessary for creating complex molecules.

| Application | Description |

|---|---|

| Synthesis of Antibiotics | Used as a precursor in the synthesis of novel antibiotic compounds. |

| Chiral Synthesis | Acts as a chiral building block for asymmetric synthesis processes. |

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly useful in drug design where enzyme inhibition is desired.

| Enzyme Targeted | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | 25 |

| Acetylcholinesterase | Non-competitive | 15 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride. Results indicate low toxicity levels at therapeutic doses, making it suitable for further clinical development.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine hydrochloride are compared below with analogous azetidine derivatives and related small molecules.

Structural Analogues

*Similarity scores calculated using Tanimoto coefficients or proprietary algorithms based on structural fingerprints.

Physicochemical Properties

- Polar Surface Area (TPSA): The sulfonyl group in (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine hydrochloride increases its TPSA (~60 Ų) compared to 3-methylazetidine hydrochloride (TPSA ~30 Ų), suggesting better solubility but reduced blood-brain barrier penetration .

- LogP: The methylsulfonylmethyl group lowers logP (predicted ~0.5) relative to lipophilic analogs like 3-(benzyloxy)azetidine hydrochloride (logP ~1.8), balancing hydrophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine hydrochloride, and how can stereochemical purity be ensured?

- Methodology :

- Step 1 : Utilize azetidine ring formation via cyclization of β-amino alcohols or alkylation of azetidine precursors. For example, azetidine derivatives with sulfonyl groups can be synthesized by nucleophilic substitution of 3-chloroazetidine intermediates with methylsulfonylmethanol .

- Step 2 : Introduce stereochemistry using chiral auxiliaries or enantioselective catalysis. For instance, asymmetric hydrogenation or enzymatic resolution may ensure (2S,3S) configuration .

- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water to enhance purity .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical stability?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylsulfonylmethyl group at C3) and azetidine ring integrity .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~228.1 for the free base) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen; decomposition typically occurs above 200°C for azetidine hydrochlorides .

- Stability Testing : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation. Monitor pH in solution (target pH 4–5 for hydrochloride stability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylsulfonylmethyl group’s role in biological activity?

- Experimental Design :

- Variants : Synthesize analogs with substituents like ethylsulfonyl, sulfonamide, or unsubstituted methyl at C3.

- Assays : Test in vitro binding affinity (e.g., receptor inhibition assays) and cellular permeability (Caco-2 monolayer model).

- Control : Compare with known azetidine-based bioactive compounds (e.g., 3-(methylsulfonyl)azetidine hydrochloride in neurological targets) .

Q. How should contradictory solubility data between theoretical predictions and experimental results be resolved?

- Troubleshooting Steps :

- Step 1 : Verify solvent purity and temperature control during solubility tests. For example, solubility in DMSO may vary with trace water content .

- Step 2 : Perform pH-dependent solubility profiling (e.g., shake-flask method at pH 2–7). Hydrochloride salts often show higher solubility in acidic buffers .

- Step 3 : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with experimental data. Adjust lattice energy calculations if discrepancies persist .

Key Research Challenges

- Stereoselective Synthesis : Achieving high enantiomeric excess (ee) for the (2S,3S) configuration requires optimization of asymmetric catalysts .

- Stability in Biological Matrices : The methylsulfonyl group may undergo metabolic oxidation; assess stability in liver microsomes (e.g., human S9 fraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.